
2-Bromo-8-hydroxynaphthalene-1,4-dione
Übersicht
Beschreibung
2-Bromo-8-hydroxynaphthalene-1,4-dione, also known as Bromonaphthoquinone, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is widely used in various research applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-hydroxynaphthalene-1,4-dione involves the transfer of electrons from the compound to the target molecule. This results in the oxidation of the target molecule, leading to its destruction. The compound can also generate reactive oxygen species (ROS), which can further damage the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-8-hydroxynaphthalene-1,4-dione depend on the target molecule and the concentration of the compound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. It can also cause oxidative stress in cells, leading to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Bromo-8-hydroxynaphthalene-1,4-dione in lab experiments is its high potency and specificity towards the target molecule. It is also easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity towards non-target cells. Careful consideration should be given to the concentration and exposure time of the compound during experiments.
Zukünftige Richtungen
The use of 2-Bromo-8-hydroxynaphthalene-1,4-dione in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is the development of more efficient and specific photosensitizers for photodynamic therapy. Another direction is the investigation of the compound's potential in other areas of research, such as catalysis and material science.
Conclusion:
In conclusion, 2-Bromo-8-hydroxynaphthalene-1,4-dione is a valuable compound in scientific research due to its unique properties and potential applications. Its synthesis method is straightforward, and it has been extensively used in various research applications. Although there are limitations to its use, the compound offers many advantages and presents numerous future directions for research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-hydroxynaphthalene-1,4-dione has been extensively used in scientific research due to its unique properties. It is a potent oxidizing agent and can be used as a redox indicator in various biochemical assays. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs.
Eigenschaften
CAS-Nummer |
52431-65-9 |
|---|---|
Produktname |
2-Bromo-8-hydroxynaphthalene-1,4-dione |
Molekularformel |
C10H5BrO3 |
Molekulargewicht |
253.05 g/mol |
IUPAC-Name |
2-bromo-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H |
InChI-Schlüssel |
QQUYEYJPZLCULC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


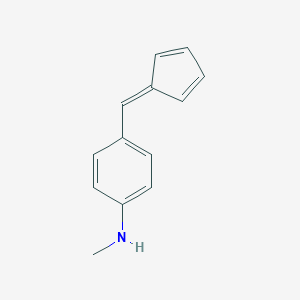
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
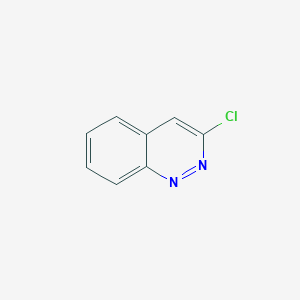
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
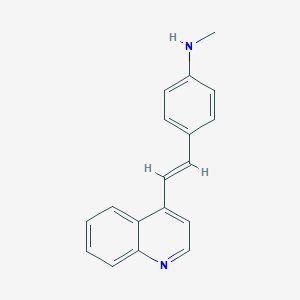
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)

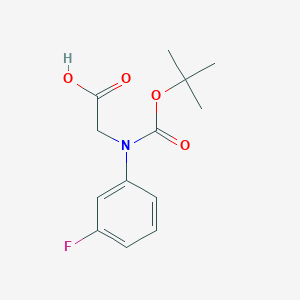

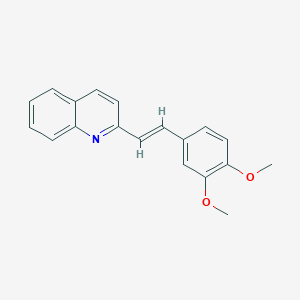
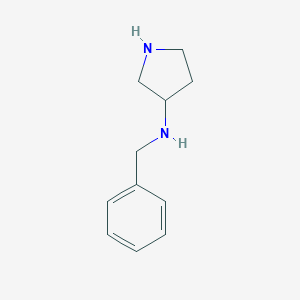

![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)